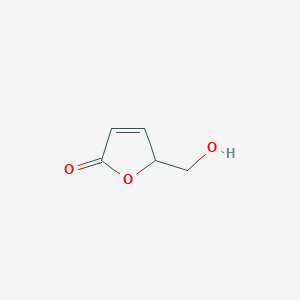

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Description

Properties

IUPAC Name |

(2S)-2-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNLUIGMHSSXHB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)O[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone chemical properties

An In-depth Technical Guide to (S)-(-)-5-Hydroxymethyl-2(5H)-furanone for Advanced Research

Introduction: A Versatile Chiral Building Block

This compound is a multifunctional organic compound that has garnered significant attention within the scientific community. As a chiral lactone, it serves as a valuable stereospecific starting material for the synthesis of complex molecular architectures. Its structure incorporates several reactive sites—an α,β-unsaturated lactone system, a primary alcohol, and a defined stereocenter—making it a versatile precursor in asymmetric synthesis. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The compound's utility extends from the synthesis of bioactive natural products and potential antiviral agents to its use as a flavor and fragrance component.[1]

Core Chemical and Physical Properties

The unique stereochemistry and functional group arrangement of this compound dictate its physical characteristics and chemical behavior. It typically presents as a white to pale yellow solid with a low melting point, requiring controlled storage conditions to maintain its integrity.[1][2]

Molecular Structure

The fundamental structure consists of a five-membered lactone (furanone) ring with a double bond between C3 and C4. A hydroxymethyl group is attached to the chiral center at the C5 position, with the (S)-configuration defining its specific spatial arrangement.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of the compound, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₃ | [1][3][4] |

| Molecular Weight | 114.10 g/mol | [1][2][4][5] |

| CAS Number | 78508-96-0 | [1][2][3][4] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 41-43 °C | [1][2] |

| Optical Rotation [α]20/D | -144° (c=1 in H₂O) | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water | [6] |

| Storage Temperature | 2-8°C | [1][2] |

| Purity | ≥ 97.5% (HPLC) | [1] |

Spectroscopic Profile for Structural Elucidation

Structural verification and purity assessment rely on standard spectroscopic techniques. The key expected spectral features are outlined below.

-

Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the principal functional groups. Key absorption bands are expected for the hydroxyl group (broad, ~3400 cm⁻¹), the α,β-unsaturated lactone carbonyl group (strong, ~1740-1760 cm⁻¹), and the carbon-carbon double bond (~1640 cm⁻¹). The NIST/EPA Gas-Phase Infrared Database contains reference spectra for this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic, showing distinct signals for the vinyl protons, the proton at the chiral center (C5), and the diastereotopic protons of the hydroxymethyl group.

-

¹³C NMR : The carbon spectrum will display signals for the carbonyl carbon, the olefinic carbons, the chiral carbon (C5), and the hydroxymethyl carbon.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak corresponding to the molecular weight (m/z = 114).[7] Fragmentation patterns often involve the loss of the hydroxymethyl group or other characteristic cleavages of the furanone ring.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from the reactivity of its integrated functional groups. The electrophilic nature of the lactone ring and the nucleophilicity of the hydroxyl group allow for a wide range of chemical transformations.

Key Reaction Pathways

-

Reactions at the Hydroxyl Group : The primary alcohol can undergo standard transformations such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

-

Reactions of the α,β-Unsaturated Lactone : The conjugated system is susceptible to nucleophilic attack, primarily through 1,4-conjugate addition (Michael addition). This pathway is fundamental for introducing substituents at the C4 position.

-

Diastereoselective Transformations : The existing stereocenter at C5 exerts significant stereochemical control over reactions at adjacent positions, enabling highly diastereoselective syntheses. This is particularly valuable in the preparation of complex heterocyclic systems.[2][6][8]

Role as a Synthetic Precursor

This furanone is a documented starting material for several important classes of molecules:

-

Bioactive Natural Products : It has been successfully employed in the total synthesis of (+)-muscarine, a natural product with cholinergic activity.[2]

-

Antiviral Agents : It serves as a precursor in the synthesis of modified nucleosides, such as 3′-Ethynylthymidine, which are investigated for their potential as antiviral drugs.[2]

-

Saturated Heterocycles : Through diastereoselective ring-chain formation reactions, it can be converted into various partially saturated heterocycles, which are common scaffolds in medicinal chemistry.[2][6][8]

-

Pyrrolizidine Alkaloids : The compound is used in 1,3-dipolar cycloaddition reactions to synthesize pyrrolizidine alkaloid frameworks.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 78508-96-0 [sigmaaldrich.com]

- 3. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 4. (S)-(-)-5-ヒドロキシメチル-2(5H)-フラノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-(hydroxymethyl)-2(5H)-furanone | C5H6O3 | CID 144863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 7. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 8. lookchem.com [lookchem.com]

- 9. (S)-5-hydroxymethyl-2(5H)-furanone, 78508-96-0 [thegoodscentscompany.com]

An In-depth Technical Guide to the Biological Activities of 2(5H)-Furanone Derivatives

Introduction

2(5H)-Furanone derivatives, a class of α,β-unsaturated γ-lactones, are a prominent family of heterocyclic compounds with significant therapeutic potential.[1][2] These structures are prevalent in nature, found in organisms ranging from marine algae to terrestrial plants, and are also readily accessible through synthetic chemistry.[3] A notable example is the production of brominated furanones by the red algae Delisea pulchra as a chemical defense against bacterial colonization, which has catalyzed extensive research into their biological activities.[3] 2(5H)-furanone derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This technical guide provides a comprehensive overview of these activities, detailing the underlying mechanisms of action, providing step-by-step experimental protocols, and presenting quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals.

Part 1: Antimicrobial and Anti-biofilm Activity

2(5H)-Furanone derivatives have garnered significant attention for their ability to combat bacterial infections, not always through direct bactericidal action, but often by disrupting bacterial communication and virulence.[3] This anti-virulence strategy presents a promising avenue to address the growing challenge of antibiotic resistance.

Mechanism 1: Quorum Sensing (QS) Inhibition in Gram-Negative Bacteria

Quorum sensing is a cell-to-cell communication mechanism that bacteria utilize to coordinate collective behaviors, such as virulence factor production and biofilm formation, upon reaching a certain population density.[3] In many Gram-negative bacteria, like the opportunistic pathogen Pseudomonas aeruginosa, this communication is mediated by N-acyl homoserine lactone (AHL) signaling molecules.[3][4] Halogenated furanones, which are structural analogs of AHLs, can interfere with this signaling pathway.[3]

These furanone derivatives are thought to competitively bind to LuxR-type receptors, thereby preventing the native AHL signal from activating the transcription of virulence genes.[3] This disruption hinders the production of virulence factors and prevents the formation of robust biofilms, which are structured bacterial communities known for their high tolerance to conventional antibiotics.[3][5] Some studies also suggest that halogenated furanones can accelerate the turnover of the LuxR protein, further reducing the cell's ability to respond to QS signals.

Quorum sensing inhibition by 2(5H)-furanone derivatives.

Mechanism 2: Induction of Reactive Oxygen Species (ROS) in Gram-Positive Bacteria

While QS inhibition is a key mechanism against Gram-negative bacteria, certain furanone derivatives utilize a different strategy against Gram-positive pathogens like Staphylococcus aureus. The derivative F105, which incorporates a chlorinated 2(5H)-furanone, sulfone, and l-menthol moiety, has demonstrated highly selective activity against Gram-positive bacteria. Its mechanism involves rapid penetration into the bacterial cell, where it triggers the formation of reactive oxygen species (ROS). This surge in ROS leads to widespread oxidative damage to cellular components, ultimately causing cell death.

ROS induction in Gram-positive bacteria by F105.

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial and anti-biofilm efficacy of selected 2(5H)-furanone derivatives.

| Compound/Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBPC (µg/mL) | Reference(s) |

| F105 | Staphylococcus aureus | 10 | 40 | - | [1][6][7] |

| F131 | S. aureus & C. albicans (mixed biofilm) | - | - | 8-16 | [8] |

| Halogenated Furanones (general) | Pseudomonas aeruginosa | - | - | Varies | [4][5] |

| Sulfur-containing derivatives (F12, F15, F94) | Bacillus subtilis | - | - | 10 | [9] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.

Experimental Protocols: Antimicrobial Activity Assessment

This protocol utilizes the reporter strain Chromobacterium violaceum, which produces a purple pigment called violacein in a QS-dependent manner. Inhibition of violacein production without affecting bacterial growth indicates QS inhibition.[10][11][12][13]

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

2(5H)-Furanone derivative stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

-

Prepare serial dilutions of the furanone derivative in LB broth in a 96-well plate.

-

Inoculate each well with the C. violaceum culture, adjusting the final optical density (OD₆₀₀) to approximately 0.1.

-

Include controls: a positive control (without furanone) and a negative control (broth only).

-

Incubate the plate at 30°C for 24-48 hours.

-

Quantify violacein production:

-

Add 100 µL of 0.1% SDS to each well and mix.

-

Measure the absorbance at 585 nm (for violacein) and 600 nm (for bacterial growth).

-

-

Calculate the percentage of violacein inhibition relative to the positive control, ensuring that the compound does not significantly inhibit bacterial growth.

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[2][14][15][16][17]

Materials:

-

Bacterial culture (e.g., S. aureus)

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (in DMSO)

-

2(5H)-Furanone derivative

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow bacteria to the desired growth phase.

-

Treat the bacterial cells with the furanone derivative at the desired concentration and for a specific duration. Include an untreated control.

-

Wash the cells with PBS to remove the treatment medium.

-

Load the cells with DCFH-DA (typically 5-10 µM in PBS) and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence in the treated cells compared to the control indicates an increase in intracellular ROS.

Part 2: Anticancer Activity

The furanone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Synthetic and natural furanone derivatives have shown significant cytotoxic effects against a variety of cancer cell lines.[18]

Mechanism 1: Cell Cycle Arrest

Many furanone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from dividing and propagating.[18]

-

G2/M Phase Arrest: Some furan-based derivatives induce cell cycle arrest at the G2/M phase, often as a result of DNA damage, which prevents the cell from entering mitosis.[18]

-

S-Phase Arrest: Bis-2(5H)-furanone derivatives have been shown to arrest the cell cycle in the S-phase, the period of DNA replication.[10][11][19]

Mechanism 2: Induction of Apoptosis via Oxidative Stress

A key mechanism for furanone-induced cancer cell death is the generation of reactive oxygen species (ROS).[18] For example, furanonaphthoquinones can trigger apoptosis by inducing the production of ROS, leading to oxidative stress and subsequent activation of apoptotic pathways.

Anticancer mechanisms of 2(5H)-furanone derivatives.

Quantitative Data on Anticancer Efficacy

The following table summarizes the cytotoxic activity of selected 2(5H)-furanone derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference(s) |

| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[10][11][19] |

| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[18] |

| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[18] |

| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[18] |

| 5-(3-nitrobenzylidene)-2(5H)-furanone | Various | Potent | Increased cytotoxicity due to electron-withdrawing group.[20] |

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocols: Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][3][6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2(5H)-Furanone derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the furanone derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.[5][7][8]

Materials:

-

Cancer cells treated with the furanone derivative

-

PBS

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after treatment.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Rehydrate the cells by washing with PBS.

-

Treat with RNase A to degrade RNA and prevent its staining by PI.

-

Stain the cells with PI solution.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Part 3: Anti-inflammatory Activity

Certain 2(5H)-furanone derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.[12][16][21][22]

Mechanism: Inhibition of COX and LOX Enzymes

The inflammatory response is largely mediated by prostaglandins and leukotrienes, which are metabolites of arachidonic acid. The synthesis of these eicosanoids is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[12][16][22] Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have been shown to exert their anti-inflammatory effects by inhibiting the cyclooxygenase pathway.[21] The potential for dual inhibition of both COX and LOX pathways is an attractive characteristic for the development of broad-spectrum anti-inflammatory drugs.[12][16][22]

Inhibition of the arachidonic acid cascade by 2(5H)-furanones.

Experimental Protocols: Anti-inflammatory Activity Assessment

This protocol outlines a general method for assessing the inhibitory activity of furanone derivatives on COX and LOX enzymes in vitro.[4][21][23][24][25]

Materials:

-

Purified COX-1, COX-2, and LOX enzymes

-

Arachidonic acid (substrate)

-

2(5H)-Furanone derivative

-

Appropriate buffers and cofactors

-

Detection reagents (specific to the assay kit, often colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Prepare the enzyme and substrate solutions according to the manufacturer's instructions (for commercial kits) or established protocols.

-

Incubate the enzyme with various concentrations of the furanone derivative.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction after a specific time.

-

Measure the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.[26][27][28][29]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

2(5H)-Furanone derivative

-

Plethysmometer (for measuring paw volume)

-

Positive control (e.g., indomethacin)

Procedure:

-

Fast the animals overnight.

-

Administer the furanone derivative (orally or intraperitoneally) to the test group of animals. Administer the vehicle to the control group and the positive control to another group.

-

After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Conclusion

2(5H)-Furanone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their ability to interfere with bacterial communication, induce oxidative stress in pathogens, arrest the cell cycle and promote apoptosis in cancer cells, and inhibit key inflammatory enzymes underscores their significant therapeutic potential. The detailed mechanisms and experimental protocols provided in this guide are intended to empower researchers and drug development professionals to further explore and harness the pharmacological properties of this important chemical scaffold. Continued investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of 2(5H)-furanones into novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. bio-protocol.org [bio-protocol.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. rsc.org [rsc.org]

- 17. bioquochem.com [bioquochem.com]

- 18. benchchem.com [benchchem.com]

- 19. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 24. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 28. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 29. mdpi.com [mdpi.com]

natural occurrence of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

An In-Depth Technical Guide to the Natural Occurrence of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Foreword

This compound is a chiral butenolide that has garnered significant attention within the scientific community. More than just a simple lactone, its specific stereochemistry and functional groups make it a highly valuable chiral building block, or synthon, for the synthesis of complex pharmaceutical agents and natural products. Its presence in nature, coupled with its inherent biological activities, positions it at the crossroads of phytochemistry, synthetic chemistry, and drug discovery. This guide provides an in-depth exploration of its natural origins, biosynthetic pathways, biological significance, and the methodologies required for its isolation and characterization, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its physical and chemical properties. This compound is a white to pale yellow solid at room temperature.[1] Its chirality, dictated by the stereocenter at the C5 position, is crucial to its biological function and its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₃ | [1][2][3] |

| Molecular Weight | 114.10 g/mol | [1][2][4] |

| CAS Number | 78508-96-0 | [1][2][3] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 41-43 °C | [1][5][6] |

| Optical Rotation | [α]²⁰/D −144°, c = 1 in H₂O | [1][5][6] |

| Storage Temperature | 2-8°C | [5][6] |

Spectroscopic data is vital for the unambiguous identification of the compound after isolation or synthesis. The key identifiers are summarized below.

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Signals corresponding to ethylenic protons, the chiral center proton, and the hydroxymethyl group protons are key identifiers. | [7][8] |

| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons, the chiral C5 carbon, and the hydroxymethyl carbon confirm the backbone. | [9] |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight of 114.10. | [2] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C=O (lactone carbonyl), and C=C (alkene) functional groups are observed. | [3] |

Natural Occurrence and Ecological Context

While many furanones are products of carbohydrate degradation or are synthesized, this compound has specific and significant natural sources.

Primary Botanical Source: Helleborus lividus subsp. corsicus

The most prominent and well-documented natural source of this compound is the Corsican Hellebore (Helleborus lividus subsp. corsicus, also known as Helleborus argutifolius), a perennial plant native to Corsica and Sardinia.[2][7][8][10] Research has demonstrated that this plant is an exceptionally rich source, with the furanone accounting for nearly 85% of the composition of a dichloromethane extract from its leaves.[7][8] Remarkably, this corresponds to approximately 1.7% of the total mass of the fresh leaves, making it a viable candidate for direct extraction and isolation.[7][8] The naturally occurring enantiomer is predominantly the (S)-form.[7][8]

Other Reported Sources

Chemical databases and suppliers also list Patrinia villosa, a flowering plant, as a natural source of this compound.[11][12] Furthermore, a common synonym for the compound is "l-Ranunculin aglycon," directly implying it is the non-sugar portion of the glucoside ranunculin.[13] Ranunculin is characteristic of plants in the Ranunculaceae family, which includes the Helleborus genus, providing a strong chemotaxonomic link to its primary botanical source.

Putative Biosynthetic Pathway

The precise biosynthetic pathway for this compound has not been fully elucidated in the literature. However, its identity as the aglycone of ranunculin provides a strong basis for a proposed pathway, particularly within plants of the Ranunculaceae family.

The proposed pathway involves two key stages:

-

Enzymatic Hydrolysis: The precursor molecule, ranunculin (a glucoside), undergoes hydrolysis catalyzed by a β-glucosidase enzyme. This reaction cleaves the glycosidic bond, releasing a molecule of D-glucose and the unstable aglycone.

-

Rearrangement and Modification: The aglycone is believed to spontaneously rearrange to form protoanemonin, a known reactive intermediate. Subsequent, likely enzyme-mediated, hydroxylation and rearrangement would lead to the formation of the stable this compound. The stereospecificity of the final product strongly suggests an enzymatic final step.

Caption: Putative biosynthetic pathway from Ranunculin.

Biological Activities and Applications in Drug Development

The interest in this compound is driven by its versatile biological activities and its utility as a chiral synthon.

Antimicrobial and Quorum Sensing Inhibition

The 2(5H)-furanone core is a well-studied pharmacophore with potent antimicrobial properties.[14] These molecules, including natural and synthetic derivatives, are known to interfere with bacterial communication systems, a process called quorum sensing (QS).[3][4][8] By inhibiting QS, furanones can prevent the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.[3][4] This anti-biofilm activity makes this compound and its derivatives promising candidates for developing new therapies to combat antibiotic-resistant infections and prevent biofouling of medical devices.[3][13][14]

Antioxidant and Anti-inflammatory Potential

Research has indicated that the compound possesses antioxidant and anti-inflammatory properties, which are valuable in the development of therapeutics for a range of conditions involving oxidative stress and inflammation.[1]

Utility as a Chiral Synthon

Beyond its intrinsic bioactivity, the true power of this compound for drug development lies in its structure. As a stereochemically pure molecule, it serves as an invaluable starting material for the asymmetric synthesis of more complex drugs. Its applications as a precursor have been demonstrated in the synthesis of:

-

(+)-Muscarine: A natural product that acts as a selective agonist for muscarinic acetylcholine receptors.[4][5]

-

Antiviral Agents: Including the synthesis of nucleoside analogues like 3′-Ethynylthymidine.[4][5]

-

Saturated Heterocycles: Used in the diastereoselective formation of various heterocyclic structures.[5][15]

Isolation and Characterization Protocol from H. lividus subsp. corsicus

The high concentration of the target compound in Helleborus lividus subsp. corsicus makes it an ideal candidate for natural product isolation. The following protocol is based on established methodologies.[7][8]

Rationale for Method Selection

The choice of dichloromethane as the extraction solvent is critical. It is a moderately polar organic solvent, ideal for selectively extracting the semi-polar furanone from the complex plant matrix while leaving behind highly polar compounds (like sugars and salts) and non-polar lipids. Subsequent purification via chromatography separates the target molecule from other co-extracted compounds.

Step-by-Step Experimental Protocol

-

Harvesting and Preparation: Collect fresh, healthy leaves from Helleborus lividus subsp. corsicus. Wash the leaves with deionized water to remove surface contaminants and gently pat dry.

-

Homogenization: Finely chop or grind the fresh leaves to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Submerge the homogenized leaf material in dichloromethane (CH₂Cl₂) in a sealed flask (e.g., 100 g of leaf material per 500 mL of solvent).

-

Macerate by stirring at room temperature for 24 hours. This allows the solvent to penetrate the plant tissue and dissolve the target compound.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper or a fritted glass funnel to separate the plant debris from the solvent extract.

-

Wash the remaining plant material with a small volume of fresh dichloromethane to recover any residual compound.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation. This will yield a crude green-brown extract.

-

-

Purification (Silica Gel Chromatography):

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the starting eluent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

-

Final Crystallization and Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

-

Confirm the identity and purity using the spectroscopic methods outlined in Table 2 (NMR, MS, IR) and measure the optical rotation to confirm the (S)-enantiomer.

-

Caption: Workflow for isolating the furanone from H. lividus.

Conclusion and Future Outlook

This compound stands out as a natural product of significant scientific interest. Its reliable and abundant occurrence in Helleborus lividus subsp. corsicus provides a direct and sustainable route for its isolation. For researchers in drug development, it offers a dual advantage: intrinsic biological activities, particularly in combating bacterial biofilms, and a stereochemically defined core for the synthesis of new chemical entities. Future research should focus on fully elucidating its biosynthetic pathway, exploring its full pharmacological profile, and leveraging its structure to design novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Helleborus argutifolius - Wikipedia [en.wikipedia.org]

- 3. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 4. This compound 98 78508-96-0 [sigmaaldrich.com]

- 5. Butenolide - Wikipedia [en.wikipedia.org]

- 6. gardensonline.com.au [gardensonline.com.au]

- 7. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: C orsicus Leaves from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Helleborus lividus ssp. corsicus - Corsican Hellebore | PlantMaster [plantmaster.com]

- 10. Helleborus lividus ssp. corsicus - Cambridge University Botanic Garden [botanic.cam.ac.uk]

- 11. (S)-5-hydroxymethyl-2(5H)-furanone, 78508-96-0 [thegoodscentscompany.com]

- 12. (S)-5-hydroxymethyl-2(5H)-furanone [flavscents.com]

- 13. clearsynth.com [clearsynth.com]

- 14. Biosynthesis of Pseudomonas-Derived Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-(-)-5-Hydroxymethyl-2(5H)-furanone (CAS Number: 78508-96-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone, bearing the CAS number 78508-96-0, is a chiral γ-lactone that has emerged as a versatile and valuable building block in synthetic organic chemistry. Its unique structural features, including a stereocenter and multiple functional groups, make it an attractive starting material for the enantioselective synthesis of a wide array of complex natural products and biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, synthesis, and key applications of this important chiral synthon. Particular emphasis is placed on its utility in the development of novel therapeutic agents, drawing upon insights from peer-reviewed literature to provide a resource for researchers in drug discovery and development.

Introduction: The Significance of a Chiral Lactone

The furanone scaffold is a recurring motif in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a specific enantiomer of a substituted butenolide, offers a synthetically accessible entry point into this chemical space. Its importance lies in its ability to serve as a chiral pool starting material, where the inherent stereochemistry of the molecule is leveraged to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.

Molecular Structure and Chemical Identity

The fundamental structure of this compound comprises a five-membered lactone ring with a hydroxymethyl substituent at the chiral center (C5) and an endocyclic double bond.

Systematic Name: (S)-5-(Hydroxymethyl)furan-2(5H)-one

Synonyms:

-

(S)-(-)-5-(Hydroxymethyl)-2(5H)-furanone

-

l-Ranunculin aglycon

Molecular Formula: C₅H₆O₃

Molecular Weight: 114.10 g/mol

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 41-43 °C | |

| Optical Rotation | [α]²⁰/D -144° (c=1 in H₂O) | |

| Flash Point | >110 °C | |

| Solubility | Slightly soluble in water. Soluble in methanol, chloroform. | |

| Storage | 2-8 °C, under inert atmosphere, sensitive to moisture. |

Spectroscopic Data:

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A validated ¹H NMR method for the quantification of this compound has been developed.[2] The spectrum exhibits characteristic signals for the olefinic protons, the proton at the chiral center, and the hydroxymethyl group protons. The COSY spectrum shows correlations between the O-CH proton, the oxymethylene protons, and one of the olefinic protons, which in turn correlates with the other olefinic proton.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides key information about the carbon skeleton, with distinct signals for the carbonyl carbon, the olefinic carbons, the chiral carbon, and the hydroxymethyl carbon.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the hydroxyl group (O-H stretch), the carbonyl group of the lactone (C=O stretch), and the carbon-carbon double bond (C=C stretch).[3][4]

-

Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[4]

Synthesis of this compound

The enantioselective synthesis of this chiral lactone is a key step in its utilization as a synthetic building block. A notable and efficient method involves the use of readily available chiral pool starting materials.

Synthesis from D-Ribonolactone:

A short and effective synthesis of (S)-5-hydroxymethyl-(5H)-furan-2-one has been reported starting from D-ribonolactone.[5] While the detailed experimental protocol from the original literature is not fully accessible, the general transformation involves the selective manipulation of the functional groups of the sugar lactone to introduce the α,β-unsaturation while retaining the stereochemistry at the carbon that will become the C5 of the furanone. This approach highlights the power of using natural products as starting materials for the synthesis of complex chiral molecules.

General Synthetic Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lookchem.com [lookchem.com]

A Spectroscopic Guide to (S)-(-)-5-Hydroxymethyl-2(5H)-furanone: Structure Elucidation and Analytical Methodologies

Introduction

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone (CAS 78508-96-0) is a chiral lactone that serves as a versatile building block in the synthesis of various natural products and pharmaceutical agents. Its utility in drug development and chemical synthesis necessitates a comprehensive understanding of its structural and chemical properties. Spectroscopic analysis is the cornerstone of this characterization, providing definitive evidence of molecular structure, purity, and functionality.

This technical guide offers an in-depth analysis of the key spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness in your analytical workflows.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting any spectroscopic data lies in understanding the molecule's structure. This compound is a five-membered unsaturated lactone ring with a chiral center at the C5 position, bearing a hydroxymethyl substituent.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Melting Point | 41-43 °C |

| Optical Rotation | [α]20/D −144°, c = 1 in H₂O |

The key structural features that give rise to distinct spectroscopic signals are:

-

The α,β-unsaturated lactone system, which includes a carbonyl group (C=O) and a carbon-carbon double bond (C=C).

-

The chiral center at C5, which influences the magnetic environment of adjacent protons.

-

The primary hydroxyl group (-OH) in the hydroxymethyl substituent.

-

The various C-H and C-O bonds throughout the molecule.

The following diagram illustrates the relationship between the molecular structure and the primary spectroscopic techniques discussed in this guide.

Caption: Correlation of molecular features with spectroscopic outputs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals five distinct carbon signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.[1]

¹³C NMR Data (CDCl₃) [1]

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

|---|---|---|

| 173.52 | C2 (C=O) | The carbonyl carbon of the lactone is highly deshielded. |

| 153.97 | C4 (C=CH) | Olefinic carbon deshielded by the adjacent ester oxygen. |

| 122.86 | C3 (CH=C) | Olefinic carbon in the α,β-unsaturated system. |

| 84.31 | C5 (CH-O) | Chiral carbon attached to two oxygen atoms, resulting in a downfield shift. |

| 62.18 | C6 (-CH₂OH) | Carbon of the hydroxymethyl group, deshielded by the hydroxyl group. |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment | Rationale |

|---|---|---|---|---|

| 7.60 | dd | 5.7, 1.6 | 1H, H4 | Olefinic proton deshielded by the ester oxygen, showing coupling to H3 and H5. |

| 6.15 | dd | 5.7, 1.9 | 1H, H3 | Olefinic proton coupled to H4 and showing a small allylic coupling to H5. |

| 5.05 | m | - | 1H, H5 | Methine proton at the chiral center, coupled to H3, H4, and the two H6 protons. |

| 3.85 | m | - | 2H, H6 | Diastereotopic methylene protons of the hydroxymethyl group, appearing as a complex multiplet due to coupling with H5. |

| ~2.5 | br s | - | 1H, OH | The hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for small organic molecules due to its excellent dissolving power and minimal interference in the ¹H spectrum. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a pulse program such as 'zg30' or 'zg'.

-

Typical parameters: spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a pulse program like 'zgpg30'.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by strong absorptions corresponding to the hydroxyl and α,β-unsaturated ester functional groups. The following data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.[2]

Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxyl group (-OH) |

| ~1780-1750 (strong) | C=O stretch | γ-Lactone (unsaturated ester) |

| ~1650 | C=C stretch | Alkene |

| ~1200-1000 | C-O stretch | Ester and alcohol |

The broadness of the O-H stretch is due to hydrogen bonding. The C=O stretching frequency is higher than that of a saturated ester due to the ring strain of the five-membered lactone.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To obtain a rapid and high-quality IR spectrum of the solid sample.

Methodology Rationale: ATR-IR is a modern, rapid technique for acquiring IR spectra of solid and liquid samples with minimal sample preparation. It is preferred over traditional KBr pellets for its speed and reproducibility.

Caption: A streamlined workflow for ATR-IR analysis.

Step-by-Step Protocol:

-

Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. If necessary, wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Background Scan: With the clean, empty crystal, acquire a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂ and H₂O vapor) and the crystal itself.

-

Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the instrument's pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Clean-up: After analysis, clean the crystal and anvil thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural information.

Interpretation of the Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of this compound shows a molecular ion (M⁺˙) peak and several characteristic fragment ions. The data is referenced from the NIST database.[3]

Major Fragment Ions in EI-MS

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 114 | [C₅H₆O₃]⁺˙ | Molecular ion (M⁺˙) |

| 83 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 55 | [C₃H₃O]⁺ | Likely from cleavage of the lactone ring |

| 43 | [C₂H₃O]⁺ | Acylium ion, [CH₃CO]⁺, a common fragment |

Fragmentation Rationale: Upon electron impact, the molecule forms a molecular ion (m/z 114). A common and energetically favorable fragmentation pathway is the cleavage of the C-C bond adjacent to the chiral center, leading to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in the stable ion at m/z 83. Further fragmentation of the ring leads to the smaller ions observed. A detailed study of related furanones supports ring-opening and subsequent cleavage as major fragmentation pathways.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and purity of the compound and to analyze its fragmentation pattern.

Methodology Rationale: GC-MS is ideal for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target analyte.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent such as ethyl acetate or dichloromethane.

-

GC Method Parameters:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for lactones.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Transfer Line Temperature: 250 °C.

-

-

Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak for the compound at a specific retention time. The mass spectrum corresponding to this peak can then be extracted and analyzed.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data, which is essential for any research or development activities involving this important chiral building block.

References

- 1. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 3. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 4. imreblank.ch [imreblank.ch]

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone: A Cornerstone Chiral Building Block for Complex Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development and total synthesis, the demand for enantiomerically pure starting materials is paramount.[1] Biological systems are inherently chiral, and the therapeutic efficacy of a drug is often dictated by the precise three-dimensional arrangement of its constituent atoms.[2][3] (S)-(-)-5-Hydroxymethyl-2(5H)-furanone, a member of the butenolide family, has emerged as a highly versatile and valuable chiral building block.[4][5] Its densely functionalized structure, containing a stereocenter, a lactone, a primary alcohol, and an alkene, offers multiple handles for synthetic manipulation. This guide provides an in-depth analysis of this synthon, grounded in field-proven insights, covering its synthesis, physicochemical properties, and strategic applications in the construction of complex, biologically active molecules.

The Strategic Value of the Butenolide Motif

The γ-butenolide framework is a privileged scaffold found in numerous natural products exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[4][6] The power of the butenolide lies in its rich chemical reactivity; it can act as a Michael acceptor, a dienophile, and a precursor to other functional groups through nucleophilic opening of the lactone ring.[7][8] When a defined stereocenter is incorporated, as in this compound, the molecule transforms from a simple scaffold into a powerful tool for asymmetric synthesis, allowing for the controlled construction of chiral complexity.[8]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be rigorously confirmed before its use in a synthetic sequence.

Key Properties

The fundamental physical and chemical properties are summarized below. This data is critical for reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 78508-96-0 | [9] |

| Molecular Formula | C₅H₆O₃ | [5][9] |

| Molecular Weight | 114.10 g/mol | [10][11] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 41-43 °C | [5][11] |

| Optical Rotation | [α]20/D −144°, c = 1 in H₂O | [5][11] |

| Storage Temperature | 2-8°C | [5][11] |

Spectroscopic Signature

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The proton spectrum will clearly show signals for the vinyl protons, the chiral proton at C5, and the diastereotopic protons of the CH₂OH group.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry provides fragmentation patterns that confirm the core structure, with a molecular ion peak corresponding to its molecular weight.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretch of the unsaturated lactone, and the C=C stretch of the alkene.[9]

Synthesis of the Chiral Building Block

The utility of a chiral building block is directly tied to its accessibility. Several efficient syntheses of this compound have been developed, often starting from readily available chiral pool materials like carbohydrates.

Synthetic Strategy: From Chiral Pool to Target Molecule

A common and effective strategy involves the manipulation of D-ribonolactone or D-mannitol.[13] This approach is advantageous as the stereocenter is derived from a natural, inexpensive source, ensuring high enantiomeric purity in the final product. The overall workflow capitalizes on selective protection and elimination reactions.

Caption: Synthetic workflow from D-ribonolactone.

Exemplary Experimental Protocol: Synthesis from D-Ribono-1,4-lactone

This protocol is a representative method adapted from literature precedents.[13]

Materials:

-

D-Ribono-1,4-lactone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic)

-

Acetone (anhydrous)

-

Triethylamine (anhydrous)

-

Methanesulfonyl chloride (MsCl)

-

Dichloromethane (DCM, anhydrous)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Ethyl acetate, Hexane, Saturated NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

-

Protection: To a solution of D-Ribono-1,4-lactone in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Causality: The acetonide group selectively protects the cis-2,3-diol, leaving the primary C5 hydroxyl group free for subsequent functionalization.

-

-

Quenching: Quench the reaction with triethylamine and concentrate the mixture under reduced pressure.

-

Mesylation: Dissolve the crude residue in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Causality: The hydroxyl group is converted into a good leaving group (mesylate) in preparation for the elimination step.

-

-

Workup: Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Elimination: Dissolve the crude mesylate in DCM. Add DBU and stir at room temperature overnight. This step forms the double bond through an E2 elimination mechanism.

-

Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected furanone.

-

Deprotection: Treat the protected furanone with an aqueous acidic solution (e.g., dilute HCl or Dowex resin) to remove the acetonide group and yield the final product, this compound.

-

Final Purification: The final product can be further purified by recrystallization or chromatography. Confirm purity and identity using NMR and polarimetry.

Applications in Total Synthesis

The true value of this compound is demonstrated in its application as a versatile precursor for complex targets.[11][14]

Synthesis of (+)-Muscarine

(+)-Muscarine is a natural product known for its potent cholinergic activity. The synthesis showcases a strategic manipulation of the furanone core.[11]

Caption: Key transformations in the synthesis of (+)-muscarine.

Mechanistic Insight: The synthesis begins with a conjugate addition of an amine to the butenolide. The stereocenter at C5 directs the facial selectivity of this addition. Subsequent reduction of the lactone, functional group interconversions, and a final intramolecular cyclization build the tetrahydrofuran ring of the target molecule.[11]

Precursor to Antiviral Agents

The furanone is also a key starting material for nucleoside analogues, such as 3′-Ethynylthymidine, which have potential as antiviral agents.[11] This transformation leverages the furanone as a masked aldehyde and a scaffold for introducing key functionalities.

Diastereoselective Heterocycle Formation

The reaction of the butenolide with hydrazine derivatives can lead to the formation of partially saturated pyrazolidin-3-ones.[11][14] The inherent chirality of the starting material allows for a highly diastereoselective ring transformation, providing a rapid route to complex heterocyclic structures.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its value stems from its origin in the chiral pool, its multiple, orthogonally-addressable functional groups, and its proven utility in the synthesis of high-value targets like natural products and pharmaceutical intermediates.[5][14] As synthetic methodologies continue to advance, particularly in the areas of C-H activation and asymmetric catalysis, the applications for versatile building blocks like this furanone will undoubtedly expand, further solidifying its role as a cornerstone of modern organic synthesis.[7]

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 10. 5-(hydroxymethyl)-2(5H)-furanone | C5H6O3 | CID 144863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-(-)-5-ヒドロキシメチル-2(5H)-フラノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 13. A short synthesis of (s)-5-hydroxymethyl-(5h)-furan-2-one and derivatives from d-ribonolactone | Semantic Scholar [semanticscholar.org]

- 14. lookchem.com [lookchem.com]

potential therapeutic effects of furanone compounds

An In-depth Technical Guide to the Therapeutic Potential of Furanone Compounds

Authored by a Senior Application Scientist

The furanone scaffold, a five-membered heterocyclic ring, represents what medicinal chemists refer to as a "privileged structure." Its frequent appearance in natural products with potent biological activity has made it an indispensable motif in the design and development of novel therapeutic agents.[1][2] From the antimicrobial defenses of marine algae to the complex molecules in terrestrial plants, furanones have demonstrated a remarkable versatility.[3] This guide synthesizes current research to provide drug development professionals with a comprehensive technical overview of the therapeutic landscape of furanone compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation.

The narrative that follows is built on a foundation of causality—explaining not just the protocols, but the scientific reasoning that makes them robust and the molecular insights that drive rational drug design. We will explore the three primary pillars of furanone therapeutic activity: antibacterial, anticancer, and anti-inflammatory effects.

Antibacterial Activity: Disrupting Bacterial Communication

The rise of antibiotic resistance necessitates novel strategies that go beyond direct bactericidal or bacteriostatic action. Furanone compounds, particularly halogenated derivatives isolated from the marine alga Delisea pulchra, have emerged as potent anti-infectives that function by disrupting bacterial communication, a process known as quorum sensing (QS).[3][4] This approach, which inhibits the expression of virulence factors and biofilm formation, is less likely to induce resistance because it does not create direct selective pressure for survival.[5]

Mechanism of Action: Quorum Sensing Inhibition

Caption: Furanone compounds competitively inhibit AHL-mediated quorum sensing.

Quantitative Data: Antimicrobial & Anti-Biofilm Efficacy

The potency of furanone derivatives is typically quantified using standard microbiological assays. The data below, compiled from multiple studies, highlight the efficacy of selected compounds against clinically relevant bacteria.

| Compound Class/Name | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBPC (µg/mL) | Reference |

| Furanone Derivative F131 | Staphylococcus aureus (clinical isolates) | 8–16 | - | - | [9] |

| Halogenated Furanone (C-30) | Pseudomonas aeruginosa | >50 (non-toxic) | - | ~6.25 | [6][7] |

| Chiral 2(5H)-Furanone Sulfone (Compound 26) | Staphylococcus aureus | 16 | 31 | 16 | [10] |

| Brominated Furanones (Compounds 24, 25, 26) | Salmonella enterica | - | - | IC50: 10-15 µM | [11] |

| MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimum Biofilm Preventing Concentration. Note: Furanone C-30's high MIC indicates its primary action is anti-virulence, not bactericidal. |

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies a compound's ability to prevent the formation of bacterial biofilms, a key virulence trait regulated by QS.

Causality: Crystal violet stains the polysaccharide matrix of the biofilm. By measuring the absorbance of the solubilized stain, we can quantify the total biofilm biomass. Including a planktonic growth control (OD600) is a self-validating step to ensure the observed effect is specific to biofilm inhibition and not merely a result of growth inhibition.

Caption: Experimental workflow for quantifying biofilm inhibition.

Step-by-Step Methodology:

-

Preparation: Perform two-fold serial dilutions of the test furanone compound in a suitable growth medium within a 96-well microtiter plate. Include wells for a positive control (bacteria only) and a negative control (medium only).

-

Inoculation: Add a standardized bacterial suspension (e.g., adjusted to 0.5 McFarland standard) to each well except the negative control.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-72 hours) without agitation to allow for biofilm formation at the liquid-air interface and bottom surface.

-

Planktonic Growth Measurement (Optional): Before washing, measure the optical density at 600 nm (OD600) to assess planktonic cell growth.

-

Washing: Carefully discard the supernatant containing planktonic cells. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Final Wash: Discard the staining solution and wash the wells thoroughly with water until the negative control wells are colorless.

-

Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.

-

Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.[12]

Anticancer Properties: A Multi-Pronged Attack

The furanone scaffold is a key feature in numerous synthetic and natural compounds demonstrating significant cytotoxicity against a wide range of cancer cell lines.[2] Their therapeutic potential stems from their ability to intervene in multiple critical cellular processes, including cell cycle progression and programmed cell death (apoptosis).

Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest

Furanone derivatives exert their anticancer effects through several overlapping molecular mechanisms:

-

Induction of Apoptosis: Certain furan-based compounds trigger the intrinsic mitochondrial pathway of apoptosis. They can increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[2]

-

Cell Cycle Arrest: Many derivatives halt cancer cell proliferation by arresting the cell cycle at specific checkpoints. Bis-2(5H)-furanone, for example, induces S-phase arrest in glioma cells, while other derivatives cause arrest at the G2/M checkpoint in breast cancer cells.[2][13]

-

DNA Interaction: Some compounds, like bis-2(5H)-furanone derivative 4e, have been shown to directly interact with cancer cell DNA, which may contribute to cell cycle arrest and cell death.[13]

-

Ion Channel Inhibition: Theoretical studies suggest some furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in proliferation.[14]

References

- 1. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. DSpace [cora.ucc.ie]

- 12. benchchem.com [benchchem.com]

- 13. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ccij-online.org [ccij-online.org]

Furanones as a Novel Paradigm in Anti-Virulence Therapy: A Technical Guide to Quorum Sensing Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Shifting the Therapeutic Focus from Bactericidal Action to Virulence Attenuation

The escalating crisis of antibiotic resistance necessitates a fundamental shift in our approach to combating bacterial infections. Instead of focusing solely on killing pathogens, which imposes strong selective pressure for resistance, a promising alternative strategy is to disarm them. This is the core principle of anti-virulence therapy. By inhibiting the systems that control the expression of virulence factors and biofilm formation, we can render bacteria less pathogenic and more susceptible to host immune clearance, potentially without driving resistance.[1]

At the heart of bacterial coordination lies Quorum Sensing (QS) , a sophisticated cell-to-cell communication system that regulates collective behaviors based on population density.[2][3] In many pathogenic Gram-negative bacteria, QS relies on the production and detection of N-acyl homoserine lactone (AHL) signal molecules.[4] Interfering with this communication, a process known as quorum quenching, is a key anti-virulence strategy.[5]

This guide provides a deep technical dive into one of the most promising classes of quorum sensing inhibitors (QSIs): furanones . Originally discovered as natural products from the marine red alga Delisea pulchra, these compounds and their synthetic derivatives have demonstrated potent capabilities in disrupting QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[6][7] We will explore the nuanced mechanisms of furanone action, provide detailed, field-proven experimental protocols for their evaluation, and discuss their therapeutic potential.

Section 1: The Core Target - Acyl-Homoserine Lactone (AHL) Quorum Sensing

To understand how furanones work, one must first grasp the system they target. The AHL-mediated QS system in bacteria like P. aeruginosa is a hierarchical regulatory network.

-

Signal Generation : Synthetase proteins (e.g., LasI, RhlI) produce specific AHL molecules, which diffuse out of the cell.[8]

-

Signal Accumulation : As the bacterial population grows, the extracellular concentration of AHLs increases.

-

Signal Detection & Response : Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate cytoplasmic receptor proteins (e.g., LasR, RhlR).[9] These receptors are transcriptional activators.

-

Gene Activation : The AHL-receptor complex dimerizes and binds to specific DNA promoter sequences (lux-boxes), activating the transcription of target genes.[9] These genes encode a wide array of virulence factors—such as proteases, elastases, and toxins—and factors essential for biofilm formation.[2][10] In P. aeruginosa, the las system generally sits at the top of the hierarchy, activating the rhl system.[10]

Diagram 1: The AHL Quorum Sensing Pathway. At high cell density, AHL autoinducers bind to LasR-type receptors, activating virulence gene transcription.

Section 2: Furanones - Structure and Multifaceted Mechanisms of Inhibition

Furanones, particularly brominated furanones (BFs), are structural mimics of AHLs, sharing a core lactone ring structure.[9][11] This similarity is the foundation of their inhibitory activity, which is now understood to be more complex than simple competitive antagonism. Synthetic derivatives, such as C-30 and C-56, have been developed to enhance stability and potency.[10]

Mechanism 1: Competitive Binding to LuxR-Type Receptors

The most widely accepted mechanism is the direct competition between furanones and native AHLs for the ligand-binding pocket of LuxR-type receptors like LasR and RhlR.[9][12]

-

Causality : By occupying the binding site, the furanone prevents the conformational change required for the receptor to dimerize and bind DNA, thereby blocking the downstream transcriptional activation.[9][13] Molecular docking studies have corroborated that furanones can fit within the AHL-binding domains of LasR and RhlR, interacting with key residues like Trp60 and Tyr64 in LasR.[8][14] The synthetic furanone C-30 has been shown to bind to LasR, rendering the protein dysfunctional.[9][15]

Mechanism 2: Destabilization and Accelerated Turnover of Receptors

A compelling body of evidence points to a second, potent mechanism: furanones actively decrease the cellular concentration of the receptor proteins.

-